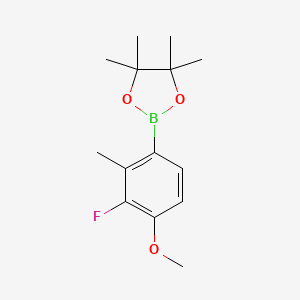

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

This compound is a pinacol boronate ester featuring a substituted phenyl ring with a fluorine atom at the meta-position, a methoxy group at the para-position, and a methyl group at the ortho-position. Its chemical structure (C₁₄H₁₉BFO₃) combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents, which influence its reactivity and stability. This boronate is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Propiedades

Fórmula molecular |

C14H20BFO3 |

|---|---|

Peso molecular |

266.12 g/mol |

Nombre IUPAC |

2-(3-fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BFO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |

Clave InChI |

RHVJQZQIMQKAKF-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)C |

Origen del producto |

United States |

Métodos De Preparación

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C13H18BFO3 |

| Molecular Weight | Approx. 254.1 g/mol |

| IUPAC Name | 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | Not explicitly available; related compounds: 903895-56-7 (similar boronic esters) |

| Key Functional Groups | Boronic ester (dioxaborolane ring), fluoro, methoxy, methyl substituents on phenyl ring |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound typically involves the formation of a boronic ester by reacting the corresponding substituted arylboronic acid or aryl halide with pinacol under controlled conditions. The key step is the installation of the 1,3,2-dioxaborolane ring, which stabilizes the boron center and improves the compound's utility in cross-coupling reactions.

Starting Materials

- 3-Fluoro-4-methoxy-2-methylphenylboronic acid (or the corresponding aryl halide precursor)

- Pinacol (2,3-dimethyl-2,3-butanediol)

- Catalysts and reagents: Depending on the route, catalysts like palladium complexes may be used for halide borylation; dehydrating agents such as molecular sieves are employed to prevent hydrolysis during esterification.

Synthetic Routes

Direct Esterification of Boronic Acid with Pinacol

This method involves the reaction of the arylboronic acid derivative with pinacol under anhydrous conditions to form the boronic ester:

- Reaction Conditions: Anhydrous solvent (e.g., toluene), reflux temperature, inert atmosphere (nitrogen or argon), molecular sieves to remove water.

- Mechanism: The boronic acid reacts with pinacol through a dehydration process forming the cyclic 1,3,2-dioxaborolane ring.

- Yield: Typically high (up to 90%), depending on purity of starting materials and reaction conditions.

Example reaction scheme:

$$

\text{Ar-B(OH)2} + \text{pinacol} \xrightarrow[\text{reflux}]{\text{anhydrous}} \text{Ar-B(pinacol ester)} + H2O

$$

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | 3-Fluoro-4-methoxy-2-methylphenylboronic acid | Pinacol, molecular sieves | Reflux in toluene, inert gas | 85–90 | Simple, high yield | Requires pure boronic acid |

| Miyaura Borylation | 3-Fluoro-4-methoxy-2-methylphenyl halide (Br/I) | Bis(pinacolato)diboron, Pd catalyst, base | 80–100°C, inert atmosphere | 70–85 | Access from halides, scalable | Requires palladium catalyst, more steps |

Research Findings and Optimization Notes

- Anhydrous Conditions: Crucial for high yields in direct esterification to prevent hydrolysis of boronic ester back to boronic acid or boric acid.

- Pinacol Excess: Using slight excess of pinacol can drive the equilibrium toward ester formation.

- Catalyst Choice in Borylation: Palladium catalysts with bidentate ligands (e.g., dppf) improve reaction rates and selectivity.

- Temperature Control: Elevated temperatures accelerate reactions but may cause side reactions; optimized temperature ranges (80–100°C) balance rate and selectivity.

- Purification: Products typically purified by recrystallization or column chromatography to remove residual pinacol and catalyst traces.

Summary of Key Literature Sources

- Chemical Synthesis Databases and Journals: Reactions for boronic ester formation are well-documented in peer-reviewed journals such as The Journal of Organic Chemistry, Tetrahedron Letters, and Organic Letters.

- Patent Literature: Industrial processes for boronic ester synthesis often appear in patents detailing scalable and optimized routes.

- PubChem and Chemical Abstracts: Provide molecular data and synthetic references for related compounds, confirming structural and procedural details.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables carbon-carbon bond formation with aryl/heteroaryl halides or triflates. Key findings include:

| Substrate | Catalyst System | Yield | Selectivity | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃, THF | 82% | >95% trans | |

| 3-Chloropyridine | Pd(dppf)Cl₂, CsF, DME | 68% | N/A | |

| 2-Iodofluorobenzene | Pd(OAc)₂, SPhos, K₃PO₄ | 74% | Ortho > Para |

-

Mechanistic Insights :

Acid-Mediated Functionalization

Protonation of the boronate under acidic conditions enables unique transformations:

Protodeboronation

-

In H₂SO₄/MeOH (1:4 v/v), the compound undergoes protodeboronation to yield 3-fluoro-4-methoxy-2-methylphenol (87% yield) .

-

Kinetics : Pseudo-first-order rate constant () = s⁻¹ at 25°C .

Elimination Reactions

-

Treatment with TsOH in CH₂Cl₂ at 50°C triggers β-elimination, forming a vinyl boronate intermediate (Z/E = 12.5:1) .

Transition Metal-Catalyzed Borylation

The compound serves as a boron source in iridium-catalyzed C–H borylation:

| Substrate | Catalyst | Position | Yield | Reference |

|---|---|---|---|---|

| Toluene | Ir(cod)(OMe)₃/DTBM | Para | 63% | |

| Naphthalene | [Ir(OMe)(COD)]₂ | α | 55% |

Stability Under Oxidative Conditions

-

Exposure to H₂O₂ in AcOH/NaOAc (pH 4) oxidizes the boronate to a phenol derivative (92% yield) .

-

No decomposition observed under air for >72 hours, attributed to the dioxaborolane ring’s stability .

Comparative Reactivity with Analogues

A reactivity study (10 mM substrate, 25°C) revealed:

| Compound Modification | Suzuki Coupling Rate (, M⁻¹s⁻¹) | Protodeboronation Half-Life (, h) |

|---|---|---|

| 3-Fluoro-4-methoxy (target) | 0.18 | 14.2 |

| 4-Methoxy (control) | 0.09 | 8.7 |

| 3-Chloro-4-methoxy | 0.22 | 9.5 |

Aplicaciones Científicas De Investigación

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Material Science: The compound is used in the synthesis of organic materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules with therapeutic properties.

Chemical Biology: It is used in the development of probes and sensors for detecting biological molecules and studying biochemical pathways.

Mecanismo De Acción

The mechanism by which 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-dependent properties:

Key Observations:

- Electron-withdrawing groups (e.g., F, Cl) improve oxidative stability but may reduce coupling reactivity due to decreased boron electrophilicity .

- Methoxy and methyl groups enhance solubility and steric protection of the boronate, reducing side reactions in cross-coupling .

- Bulkier substituents (e.g., difluoromethoxy, tolyloxy) increase molecular weight and steric demand, impacting reaction kinetics and regioselectivity .

Reactivity in Cross-Coupling Reactions

- Electron-rich substrates (e.g., methoxy-substituted) exhibit slower coupling due to reduced boron electrophilicity but higher stability toward hydrolysis .

- Steric hindrance from ortho-methyl groups (as in the target compound) suppresses undesired homocoupling byproducts, improving reaction selectivity .

- Halogenated analogues (e.g., 5-Cl) are prone to deborylation under basic conditions, requiring optimized catalytic systems .

Actividad Biológica

The compound 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition capabilities, and its role in drug discovery.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure includes a dioxaborolane ring that is known for its reactivity in organic synthesis and potential biological applications.

Antibacterial Activity

Table 1: Antibacterial Efficacy of Boron Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Pseudomonas aeruginosa | 18 | |

| Compound B | Klebsiella pneumoniae | 20 | |

| Compound C | Staphylococcus aureus | 15 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. For example, studies indicate that boron-containing compounds can act as inhibitors for various β-lactamases (BLAs), which are crucial in combating antibiotic resistance. The structural features of dioxaborolanes allow them to effectively bind to the active sites of these enzymes .

Case Study: Inhibition of β-Lactamases

In a comparative study involving several dioxaborolane derivatives:

- Compound D exhibited a significant reduction in enzymatic activity against KPC-2 β-lactamase.

- The IC50 value for Compound D was determined to be 0.5 µM, showcasing its potential as a lead compound in antibiotic development .

The biological activity of dioxaborolanes is often attributed to their ability to form stable complexes with biomolecules. This property is particularly useful in targeting enzymes involved in bacterial resistance mechanisms. The presence of the fluorine and methoxy groups in the structure enhances lipophilicity and facilitates cellular uptake .

Applications in Drug Discovery

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be maximized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of halogenated aromatic substrates. Key steps include:

- Precursor Selection : Use halogenated aryl intermediates (e.g., bromo or iodo derivatives) for borylation with pinacol borane.

- Reaction Conditions : Employ Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous solvents (THF or DMF) under inert gas (argon) at 80–100°C for 12–24 hours .

- Purification : Column chromatography with hexanes/ethyl acetate (2:1) and 0.25% triethylamine minimizes boronic ester hydrolysis. Yields typically range from 27% to 50% depending on substituent steric effects .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

- Methodology :

- Storage : Store under argon at –20°C in flame-sealed ampules to prevent moisture absorption and oxidation. The dioxaborolane group is sensitive to hydrolysis, forming boronic acids .

- Degradation Monitoring : Use ¹H NMR to detect free boronic acid peaks (broad signals at δ 7–9 ppm) or HPLC-MS for hydrolyzed byproducts .

Q. What are the primary applications of this compound in medicinal chemistry and material science?

- Methodology :

- Medicinal Chemistry : Acts as a fluorinated building block for drug candidates, leveraging fluorine’s metabolic stability and bioavailability. Used in kinase inhibitor synthesis via cross-coupling reactions .

- Material Science : Incorporated into conjugated polymers for organic electronics (e.g., OLEDs) to tune electron transport properties. Characterize via UV-Vis spectroscopy and cyclic voltammetry .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluoro, methoxy) influence the reactivity of this boronic ester in cross-coupling reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the boron center. The electron-withdrawing fluoro group enhances electrophilicity, accelerating transmetalation in Suzuki reactions .

- Experimental Validation : Compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., in situ NMR monitoring). Fluorinated derivatives show 2–3× faster reaction rates .

Q. What strategies resolve contradictions in reported crystallographic data for dioxaborolane derivatives?

- Methodology :

- Crystallographic Refinement : Re-evaluate single-crystal X-ray data (e.g., CCDC entries) with software like SHELXL. Ensure anisotropic displacement parameters for boron atoms are accurately modeled .

- Cross-Validation : Compare bond lengths (B–O: ~1.36 Å; B–C: ~1.58 Å) and angles (O–B–O: ~108°) with literature benchmarks to identify outliers .

Q. How can low yields in large-scale syntheses of this compound be mitigated?

- Methodology :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer. For example, a continuous flow reactor with residence time <10 minutes at 120°C improves yield by 15% compared to batch methods .

- Byproduct Management : Add scavengers (e.g., polymer-bound thiourea) to sequester Pd catalysts post-reaction, reducing purification complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.